2-fluorodecanoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluorodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUGLYOYLQJRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314953 | |
| Record name | 2-Fluorodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1578-60-5 | |
| Record name | 2-Fluorodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1578-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Stereochemical Control of 2 Fluorodecanoic Acid
Established and Novel Chemical Synthesis Routes for α-Monofluoroalkanoic Acids
The synthesis of α-monofluoroalkanoic acids, including 2-fluorodecanoic acid, can be achieved through several strategic approaches. These methods primarily involve the direct fluorination of a precursor molecule at the α-position or the construction of the fluoro-substituted carbon skeleton from appropriate starting materials.
Strategies for Selective Fluorination at the Alpha-Position
Direct and selective introduction of a fluorine atom at the α-position of a carboxylic acid or its derivatives is a common and effective strategy. This can be accomplished through various fluorinating agents and reaction conditions.
One established method involves the use of electrophilic fluorinating reagents. For instance, the reaction of ketene (B1206846) acetals, derived from the corresponding carboxylic esters, with acetyl hypofluorite (B1221730) (AcOF) provides α-fluorocarboxylic esters in good yields. organic-chemistry.orgresearchgate.net This approach is advantageous as it circumvents issues like elimination and rearrangement reactions that can occur with nucleophilic fluorination methods. organic-chemistry.orgresearchgate.net Another powerful and widely used class of electrophilic fluorinating agents includes N-fluorodibenzenesulfonimide (NFSI), which can be used in catalytic, asymmetric fluorination of acid chlorides to produce optically active α-fluorinated carboxylic acid derivatives. williams.edu
A divergent strategy for the fluorination of phenylacetic acid derivatives, which can be conceptually extended to aliphatic acids, utilizes a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine. organic-chemistry.org The reaction outcome can be tuned by the presence or absence of water, leading to either decarboxylative fluorination or the formation of α-fluoro-α-arylcarboxylic acids. organic-chemistry.org Furthermore, a silver-catalyzed decarboxylative fluorination of malonic acid derivatives offers a route to α-fluorocarboxylic acids by careful selection of base and solvent. organic-chemistry.org
Visible light-promoted photoredox catalysis has emerged as a mild and operationally simple method for the decarboxylative fluorination of aliphatic carboxylic acids to their corresponding alkyl fluorides. nih.gov This redox-neutral process involves the photon-induced oxidation of a carboxylate to a carboxyl radical, which then undergoes rapid decarboxylation and fluorine atom transfer from a fluorinating reagent like Selectfluor®. nih.govnih.gov
The following table summarizes representative electrophilic fluorination strategies applicable to the synthesis of α-fluoroalkanoic acids.
| Fluorinating Reagent | Substrate | Key Features |
| Acetyl hypofluorite (AcOF) | Ketene acetals | Avoids elimination/rearrangement. organic-chemistry.orgresearchgate.net |
| N-Fluorodibenzenesulfonimide (NFSI) | Acid chlorides | Enables catalytic, asymmetric synthesis. williams.edu |
| Selectfluor® / 4-(dimethylamino)pyridine | Phenylacetic acid derivatives | Tunable reactivity based on water presence. organic-chemistry.org |
| Selectfluor® / AgNO₃ | Aliphatic carboxylic acids | Silver-catalyzed decarboxylative fluorination. nih.gov |
| Selectfluor® / Photocatalyst | Aliphatic carboxylic acids | Visible-light mediated, mild conditions. nih.gov |
Precursor-Based Synthesis Approaches
An alternative to direct fluorination is the synthesis of this compound from precursors already containing the carbon skeleton. A common precursor for this approach is an α-halocarboxylic acid, such as 2-bromodecanoic acid.
A straightforward method for the synthesis of racemic 2-fluorooctanoic acid, a homolog of this compound, involves the reaction of methyl 2-bromooctanoate with potassium fluoride (B91410). researchgate.net This nucleophilic substitution reaction is often facilitated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) fluoride, in a suitable solvent like molten acetamide. The resulting methyl 2-fluorooctanoate is then hydrolyzed under alkaline conditions to yield the desired 2-fluorooctanoic acid. researchgate.net This method can be directly adapted for the synthesis of this compound starting from methyl 2-bromodecanoate.
The general reaction scheme is as follows:
Halogen Exchange: CH₃(CH₂)₇CH(Br)COOCH₃ + KF → CH₃(CH₂)₇CH(F)COOCH₃ + KBr
Hydrolysis: CH₃(CH₂)₇CH(F)COOCH₃ + NaOH → CH₃(CH₂)₇CH(F)COONa + CH₃OH CH₃(CH₂)₇CH(F)COONa + H⁺ → CH₃(CH₂)₇CH(F)COOH + Na⁺
This precursor-based approach is often advantageous due to the commercial availability of α-bromo fatty acids and the relatively simple reaction conditions.
Enantioselective Synthesis and Resolution Techniques for this compound
The presence of a stereocenter at the α-carbon of this compound means that it can exist as two enantiomers, (R)-2-fluorodecanoic acid and (S)-2-fluorodecanoic acid. The biological activity of chiral molecules is often enantiomer-dependent, making the development of methods for their enantioselective synthesis or resolution crucial.
Biocatalytic Approaches to Enantiomeric Resolution (e.g., Lipase-Catalyzed Methods)
Biocatalysis, particularly the use of enzymes like lipases, offers a powerful and environmentally benign approach for the kinetic resolution of racemic mixtures of α-fluoroalkanoic acids or their esters. Lipases can exhibit high enantioselectivity in catalyzing the hydrolysis of esters or the esterification of carboxylic acids.
For example, Candida rugosa lipase (B570770) has been successfully employed in the enantioselective esterification of 2-methylalkanoic acids with long-chain alcohols. researchgate.net This principle can be applied to the resolution of racemic this compound. In a typical kinetic resolution, the lipase will preferentially catalyze the esterification of one enantiomer, leaving the other enantiomer unreacted. The esterified and unesterified forms can then be separated.
A hypothetical resolution of racemic this compound using a lipase could proceed as follows:
(R,S)-CH₃(CH₂)₇CH(F)COOH + R'OH ---(Lipase)--> (R)-CH₃(CH₂)₇CH(F)COOR' + (S)-CH₃(CH₂)₇CH(F)COOH
The success of such a resolution depends on the enantioselectivity (E-value) of the lipase for the specific substrate. High E-values are necessary to obtain both enantiomers with high enantiomeric excess. Lipases from different sources, such as Pseudomonas cepacia and Candida antarctica, have also shown high enantioselectivity in the resolution of various chiral compounds and could be screened for their activity towards this compound esters. nih.gov
| Lipase Source | Typical Reaction | Potential Application for this compound |
| Candida rugosa | Enantioselective esterification of 2-methylalkanoic acids. researchgate.netnih.govnih.gov | Kinetic resolution of racemic this compound. |
| Pseudomonas cepacia | Asymmetric acylation of cycloalkanols. nih.gov | Resolution of 2-fluorodecanol, a precursor to this compound. |
| Candida antarctica (Novozym 435) | Asymmetric acylation of cycloalkanols. nih.gov | Highly efficient and stable catalyst for resolution. |
Chiral Auxiliary and Asymmetric Synthesis Strategies
Asymmetric synthesis using chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed to yield the enantiomerically enriched product.
Evans oxazolidinone auxiliaries are widely used for the diastereoselective alkylation of enolates. williams.eduresearchgate.netwikipedia.org This methodology can be adapted for the asymmetric synthesis of this compound. The synthesis would involve the acylation of a chiral oxazolidinone with a suitable acyl group, followed by α-fluorination of the resulting imide enolate. The chiral auxiliary directs the approach of the electrophilic fluorinating agent to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the desired enantiomer of this compound.
A general synthetic scheme using an Evans auxiliary would be:
Acylation: Attachment of the decanoyl group to the chiral auxiliary.
Enolate Formation: Deprotonation at the α-position using a strong base.
Diastereoselective Fluorination: Reaction with an electrophilic fluorine source (e.g., NFSI).
Cleavage: Removal of the chiral auxiliary to afford the enantiomerically enriched this compound.
Chemical Modifications and Derivatization for Research Applications
Chemical modifications and derivatization of this compound are essential for its use in various research applications, such as in the development of chemical probes or for studying enzyme inhibition.
A common derivatization strategy involves the conversion of the carboxylic acid functional group into other functionalities, such as esters, amides, or thioesters. These derivatives can exhibit altered solubility, cell permeability, and reactivity, making them suitable for specific biological or chemical studies. For example, the synthesis of 2-fluorodecanoyl-CoA, a thioester derivative, would be necessary to investigate its potential as an inhibitor of enzymes involved in fatty acid metabolism, such as phytanoyl-CoA 2-hydroxylase. nih.govresearchgate.net
The synthesis of such derivatives typically involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent, followed by reaction with the desired nucleophile (an alcohol, amine, or thiol).
Furthermore, the introduction of reporter groups, such as fluorescent tags or biotin, through chemical modification can enable the visualization and tracking of this compound within biological systems. These chemical probes are valuable tools for studying the uptake, distribution, and mechanism of action of fluorinated fatty acids.
The following table lists some potential derivatives of this compound and their research applications.
| Derivative | Functional Group | Potential Research Application |
| Methyl 2-fluorodecanoate | Ester | Intermediate in synthesis; model compound for studying esterase activity. |
| 2-Fluorodecanamide | Amide | Probe for protein interactions; potential bioactive compound. |
| 2-Fluorodecanoyl-CoA | Thioester | Enzyme inhibitor studies, particularly for acyl-CoA utilizing enzymes. nih.govresearchgate.netnih.gov |
| Fluorescently-labeled this compound | Carboxylic acid with fluorescent tag | Cellular uptake and localization studies. |
Elucidation of Biochemical and Enzymatic Interactions of 2 Fluorodecanoic Acid
Investigation of Metabolic Pathways and Biochemical Transformations
The metabolic fate of 2-fluorodecanoic acid is intrinsically linked to the enzymes that process fatty acids. However, the presence of the highly electronegative fluorine atom at the alpha-carbon poses a significant challenge to these enzymatic systems, leading to pathway inhibition and altered metabolic flow.
Studies on Fatty Acid Beta-Oxidation Inhibition Mechanisms
The primary mechanism by which 2-fluoro fatty acids disrupt metabolism is through the potent inhibition of β-oxidation. Once this compound is activated to its coenzyme A (CoA) derivative, 2-fluorodecanoyl-CoA, it enters the β-oxidation spiral. The first step, catalyzed by acyl-CoA dehydrogenase, proceeds, albeit at a reduced rate compared to its non-fluorinated counterpart. nih.gov However, the subsequent step involving the enzyme enoyl-CoA hydratase is effectively blocked. The fluorine atom stabilizes the intermediate, preventing the hydration reaction and leading to the accumulation of a dead-end metabolite that acts as a powerful inhibitor of the pathway. This targeted disruption contrasts with the action of perfluorodecanoic acid (PFDA), which acts as a noncompetitive inhibitor of both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. nih.gov
Role in Coenzyme A Ester Formation and Metabolism
For any fatty acid to be metabolized, it must first be activated by conversion to its acyl-CoA ester, a reaction catalyzed by acyl-CoA synthetases (ACS). Studies on related fluorinated compounds suggest that this initial activation is a critical and potentially rate-limiting step. For instance, perfluorodecanoic acid (PFDA) is a poor substrate for Pseudomonas acyl-CoA synthetase and acts as a competitive inhibitor of the enzyme with respect to the formation of other acyl-CoAs. nih.gov Similarly, PFDA inhibits long-chain acyl-CoA synthetase in rat liver mitochondria, appearing to be competitive for the ATP binding site of the enzyme. nih.gov While this compound can be activated to 2-fluorodecanoyl-CoA, the efficiency of this reaction may be lower than that for decanoic acid. Once formed, the metabolism of 2-fluorodecanoyl-CoA is largely stalled at the β-oxidation stage, preventing its breakdown into acetyl-CoA units. nih.govnih.gov
Comparative Metabolic Studies with Non-Fluorinated Decanoic Acid and Other Fluoroalkanoic Acids
The metabolic impact of this compound is best understood by comparison.
Versus Decanoic Acid: Unlike decanoic acid, which is readily catabolized through β-oxidation to produce acetyl-CoA for the citric acid cycle, this compound acts as a metabolic dead end. The C-F bond at the second position effectively halts the enzymatic machinery, turning a potential fuel source into an inhibitor.
Versus Perfluoroalkanoic Acids (PFAAs): The biochemical effects of monofluorinated and perfluorinated acids differ significantly. While this compound's toxicity stems from its ability to be partially metabolized into a potent enzyme inhibitor, perfluorinated acids like PFDA are more metabolically inert. PFDA does not undergo β-oxidation but exerts its effects by inhibiting key enzymes noncompetitively and interfering with fatty acid transport and activation. nih.govnih.gov PFDA has been shown to be a potent inhibitor of mitochondrial ACS, whereas shorter-chain perfluorinated acids show little to no inhibitory effect. nih.gov The ability of various perfluorinated carboxylic acids to bind to human liver fatty acid binding protein (hL-FABP) increases with carbon chain length from four to eleven, suggesting that longer-chain fluoroalkanoic acids are more disruptive to fatty acid transport. acs.org
Enzyme-Substrate Specificity and Catalytic Mechanisms
The unique properties of the fluorine atom make this compound a valuable tool for exploring the intricacies of enzyme active sites and the kinetics of fatty acid metabolism.
This compound as an Enzymatic Probe for Active Site Analysis
Mechanism-Based Inhibition: As it forms a stalled intermediate, 2-fluorodecanoyl-CoA can be used to "trap" enzymes in the β-oxidation pathway, allowing for detailed structural analysis of the enzyme-inhibitor complex.
Active Site Mapping: The specific interactions between the fluorine atom and amino acid residues can help map the topography and electrostatic environment of an enzyme's active site. For example, studies on fluoroacetyl-CoA thioesterase have shown that an arginine residue is essential for coordinating the fluorine atom, accounting for the enzyme's specificity. nih.gov
¹⁹F-NMR Spectroscopy: The fluorine nucleus (¹⁹F) is an excellent NMR probe. It is 100% naturally abundant and has a distinct signal, allowing researchers to monitor the binding and transformation of the fluorinated substrate within the enzyme's active site in real-time. nih.gov
Kinetic and Thermodynamic Characterization of Enzyme Interactions
Kinetic studies provide quantitative insight into how enzymes interact with this compound derivatives. For example, racemic 2-fluorooctanoyl-CoA (a shorter-chain analog) was found to be a substrate for medium-chain acyl-CoA dehydrogenase, but its activity was only 3.5% of that observed with the natural substrate, octanoyl-CoA. nih.gov This demonstrates the significant impact of the single fluorine substitution on the catalytic efficiency of the enzyme.
The thermodynamics of fluorinated ligand binding are also distinct. Fluorination can enhance binding affinity through favorable electrostatic interactions and by contributing to hydrophobic interactions, although the rigid nature of fluorocarbon chains can sometimes be detrimental if the substrate must bend to fit into an active site. acs.orgnih.govmdpi.com Gas-phase studies on fluorinated stearic acid analogs binding to a model protein found that each CF₂ group contributed more to the binding energy (~1.1 kcal mol⁻¹) than a corresponding CH₂ group (~0.8 kcal mol⁻¹), suggesting that fluorocarbon-protein interactions are enthalpically stronger. researchgate.net
| Parameter | Enzyme | Substrate | Value | Finding | Reference |
| Relative Activity | Medium Chain Acyl-CoA Dehydrogenase | Racemic 2-fluorooctanoyl-CoA | 3.5% (of octanoyl-CoA) | Demonstrates that 2-fluoro substitution significantly reduces the rate of enzymatic dehydrogenation compared to the non-fluorinated analog. | nih.gov |
| Inhibition Constant (Ki) | Peroxisomal Bifunctional Enzyme | Perfluorodecanoic Acid (PFDA) | ~5 µM | Shows PFDA is a potent noncompetitive inhibitor of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. | nih.gov |
| Inhibition Constant (Ki) | Candida Acyl-CoA Oxidase | Perfluorodecanoic Acid (PFDA) | 76 +/- 6.0 µM | Indicates competitive inhibition of the oxidation of decanoyl-CoA by PFDA. | nih.gov |
Impact of Fluorination on Enzyme Activity and Substrate Recognition
The presence of a fluorine atom at the C-2 position of decanoic acid is expected to have a profound impact on its interaction with enzymes that metabolize fatty acids. Fluorine is highly electronegative and can alter the electronic properties of the molecule, influencing substrate binding and the catalytic process.
Research on perfluorodecanoic acid (PFDA), a related compound where all hydrogens on the carbon chain are replaced by fluorine, has demonstrated significant interactions with enzymes involved in fatty acid metabolism. For instance, PFDA has been shown to be a noncompetitive and reversible inhibitor of the peroxisomal bifunctional enzyme, which includes enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities nih.gov. The inhibition constant (Ki) for this interaction was found to be approximately 5 microM nih.gov. This suggests that the fluorinated tail of the fatty acid can interfere with the normal catalytic cycle of these enzymes.
Furthermore, PFDA has been observed to act as a non-competitive inhibitor of several glutathione (B108866) S-transferase (GST) enzyme activities in vitro nih.gov. The study indicated that PFDA reduced the enzyme activity towards substrates specific for certain GST subunits (Ya, Yb1, and Yb2) to a greater extent than for others (Yc subunit) nih.gov. While this compound has a single fluorine substitution, it is plausible that this modification could also lead to altered substrate recognition and potential inhibition of various enzymes. The strong electron-withdrawing nature of fluorine at the alpha-carbon can affect the acidity of the carboxylic acid group and the reactivity of the alpha-carbon itself, which are critical for recognition and processing by many enzymes.
Studies on other fluorinated fatty acids have also shown that the position of the fluorine atom is crucial. For example, ω-fluorinated fatty acids, which have a fluorine atom at the terminal carbon, can be metabolized to the highly toxic fluoroacetate (B1212596) nih.gov. This underscores the importance of the fluorination position in determining the biochemical fate and enzymatic interactions of these compounds.
Table 1: Inhibitory Effects of Perfluorodecanoic Acid (PFDA) on Various Enzymes
| Enzyme/Enzyme System | Type of Inhibition | Inhibition Constant (Ki) | Key Findings |
| Peroxisomal Bifunctional Enzyme (enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase) | Noncompetitive, Reversible | ~ 5 µM | PFDA inhibits two key enzymes in peroxisomal beta-oxidation. nih.gov |
| Glutathione S-Transferases (GSTs) | Noncompetitive | Not specified | PFDA inhibits several GST enzyme activities in vitro. nih.gov |
| Fatty Acyl-CoA Oxidation | Competitive | 593 +/- 150 µM (for C-16 acyl-CoA) and 76 +/- 6.0 µM (for C-10 acyl-CoA) | PFDA competitively inhibits the oxidation of long- and medium-chain fatty acyl-CoAs. epa.gov |
Cellular Effects in Model Systems (non-human, in vitro)
The cellular effects of this compound are anticipated to be influenced by its uptake, distribution, and subsequent interactions with cellular machinery.
The cellular uptake of fatty acids can occur through both passive diffusion and protein-mediated transport. The introduction of a fluorine atom can modify the lipophilicity and polarity of the fatty acid, potentially affecting its transport across the cell membrane.
A study on the uptake of fluoro-2-deoxy-D-glucose (FDG) in prostate cancer cells in the presence of the free fatty acid palmitate showed that fatty acids can influence the uptake of other metabolites nih.gov. This suggests a complex interplay between different metabolic pathways that could also be affected by the presence of this compound. The distribution of fluorinated compounds within the cell is also a critical factor. The lipophilic nature of the decanoic acid backbone would suggest that this compound could accumulate in cellular membranes and lipid droplets, similar to its non-fluorinated counterpart.
Protein acylation is a post-translational modification where a fatty acid is covalently attached to a protein. This modification can affect the protein's localization, stability, and function. Given that this compound is an analog of a naturally occurring fatty acid, it is conceivable that it could be utilized by the cellular machinery responsible for protein acylation.
If this compound is activated to its CoA ester, 2-fluorodecanoyl-CoA, it could potentially be a substrate for N-myristoyltransferase or other acyltransferases. The incorporation of a fluorinated fatty acid into a protein could have significant consequences for the protein's function. The altered electronic properties and steric bulk of the fluorine atom could disrupt protein-membrane interactions or protein-protein interactions that are dependent on the acyl chain.
Research on the metabolic fate of perfluorodecanoic acid (PFDA) in rats has shown that it can lead to the accumulation of esterified compounds in the liver, suggesting that it can be incorporated into complex lipids researchgate.net. While this is not direct evidence of protein acylation, it indicates that the cellular enzymatic machinery can process fluorinated fatty acids. Further studies are needed to determine if this compound can be a substrate for protein acylation and to elucidate the functional consequences of such a modification.
Structure Activity Relationship Sar Analysis of 2 Fluorodecanoic Acid and Analogues
Positional Isomerism of Fluorine and its Influence on Biochemical Activity
The position of the fluorine atom on the fatty acid chain is a critical determinant of its metabolic fate and biological effects. Studies comparing different positional isomers of fluorinated fatty acids have revealed significant differences in their biochemical activity.
For instance, research on fluorinated stearic acid has shown that 2-[18F]fluorostearic acid exhibits minimal uptake in heart muscle but accumulates in the liver. nih.gov In contrast, fluorination at the other end of the carbon chain (ω-position) or in the middle of the chain results in uptake and elimination patterns more similar to their non-fluorinated counterparts. nih.gov This suggests that α-fluorination, as seen in 2-fluorodecanoic acid, can significantly alter tissue distribution and metabolic handling compared to other positional isomers.
The "odd-even" rule in fatty acid metabolism also influences the effects of terminally fluorinated fatty acids. Even-numbered fluorinated fatty acids, upon β-oxidation, can yield toxic fluoroacetic acid, while odd-numbered chains produce less toxic β-fluoropropionic acid. nih.gov Although this compound is an α-fluorinated fatty acid, this principle highlights the importance of the fluorine atom's position relative to the metabolic processes that degrade the fatty acid chain.
Furthermore, studies on fluorinated octanoic acid analogues have demonstrated that the position of the fluorine atom influences their in vivo behavior and potential for defluorination. nih.gov For example, 3-[18F]fluorooctanoic acid showed considerable defluorination, a phenomenon less observed with other isomers. nih.gov This indicates that the stability of the carbon-fluorine bond, and thus the biological activity of the compound, can be modulated by the fluorine's location on the acyl chain.
The influence of fluorine's position extends to its interaction with enzymes. Studies on the desaturation of monofluorinated fatty acids have shown that the position of the fluorine atom affects the efficiency of the desaturase enzyme. psu.edu This enzymatic interaction is crucial for the incorporation of these fatty acids into complex lipids and their subsequent roles in cellular processes.
Interactive Data Table: Influence of Fluorine Position on Biochemical Properties
| Compound | Key Finding | Reference |
| 2-[18F]Fluorostearic acid | Low uptake in heart, accumulation in liver. | nih.gov |
| 16-[18F]Fluorohexadecanoic acid | Uptake and elimination similar to non-fluorinated analogues. | nih.gov |
| 17-[18F]Fluoroheptadecanoic acid | Uptake and elimination similar to non-fluorinated analogues. | nih.gov |
| 3-[18F]Fluorooctanoic acid | Shows considerable defluorination in vivo. | nih.gov |
| 4-[18F]Fluorooctanoic acid | Radioactivity retention in the brain is mainly due to its metabolites. | nih.gov |
Chain Length Dependencies in Fluorinated Fatty Acid Interactions
The length of the carbon chain in fluorinated fatty acids plays a significant role in their biochemical and toxicological profiles. Research has consistently shown that the biological effects of these compounds are highly dependent on the length of their perfluorinated tail. researchgate.net
Studies on perfluorinated fatty acids (PFFAs) have demonstrated a clear chain length-dependent effect on the inhibition of gap junctional intercellular communication (GJIC). researchgate.net PFFAs with carbon chain lengths from 7 to 10 were found to inhibit GJIC in a dose-dependent manner, while those with shorter (2 to 5 carbons) or longer (16 and 18 carbons) chains did not show significant inhibition. researchgate.net This suggests an optimal chain length for this particular biological interaction.
The hepatotoxic effects of perfluorinated carboxylic acids are also strongly influenced by chain length. nih.govacs.org Perfluorocarbons with nine or more carbons have been shown to cause a significant increase in liver phosphocholine (B91661) concentration, indicating an impact on hepatic phospholipid metabolism. nih.govacs.org Furthermore, the induction of peroxisomal enzyme activity by perfluorocarbons requires a chain length greater than seven carbons. nih.govacs.org
The chain length also dictates the distribution and excretion of these compounds. Shorter-chain PFFAs, like perfluoro-n-heptanoic acid (C7-PFA), are more water-soluble and are rapidly excreted in the urine. nih.govacs.org In contrast, longer-chain PFFAs, such as perfluoro-n-nonanoic acid (C9-PFA) and perfluoro-n-undecanoic acid (C11-PFA), are more hydrophobic and tend to undergo biliary enterohepatic recirculation, leading to more prolonged toxicity. nih.govacs.org
In the context of enzyme interactions, the efficiency of SIRT2, a protein deacetylase, in cleaving fluoroalkyl groups is dependent on the chain length. nih.govresearchgate.net Studies have shown that SIRT2 most efficiently cleaves a myristoyl group (14 carbons), followed by 12-fluorododecanoyl and 10-fluorodecanoyl groups. nih.govresearchgate.net This highlights a structure-activity relationship where the enzyme's active site has a preference for specific chain lengths. nih.govspringermedizin.de
Interactive Data Table: Chain Length-Dependent Effects of Perfluorinated Fatty Acids
| Chain Length | Effect on Gap Junctional Intercellular Communication (GJIC) | Hepatic Effects (Peroxisome Proliferation) | Excretion Pathway |
| C2-C5 | No significant inhibition. researchgate.net | Not induced. nih.govacs.org | Urinary. |
| C7 | Inhibitory. researchgate.net | Not induced. nih.govacs.org | Rapid urinary excretion. nih.govacs.org |
| C8 | Inhibitory. researchgate.net | Induced. nih.govacs.org | Primarily urinary. nih.govacs.org |
| C9 | Inhibitory. researchgate.net | Induced, increased liver phosphocholine. nih.govacs.org | Biliary enterohepatic recirculation. nih.govacs.org |
| C10 | Inhibitory. researchgate.net | Induced, increased liver phosphocholine. nih.govacs.org | Biliary enterohepatic recirculation. nih.govacs.org |
| C11 | Not specified | Induced, increased liver phosphocholine. nih.govacs.org | Biliary enterohepatic recirculation. nih.govacs.org |
| C16, C18 | No appreciable inhibition. researchgate.net | Not specified | Not specified |
Stereochemical Configuration and Enantiomeric Effects on Biological Pathways
The introduction of a fluorine atom at the second carbon (α-position) of decanoic acid creates a chiral center, resulting in two enantiomers: (R)-2-fluorodecanoic acid and (S)-2-fluorodecanoic acid. The stereochemical configuration of these enantiomers can have a profound impact on their biological activity and interactions with enzymes and receptors, which are often stereospecific.
The differential biological effects of enantiomers are well-documented for other hydroxylated fatty acids. For example, in the case of 2-hydroxy palmitic acid, the (R)-enantiomer, but not the (S)-enantiomer, was able to reverse the effects of fatty acid 2-hydroxylase (FA2H) knockdown in adipocytes. nih.gov This was attributed to the preferential incorporation of the (R)-enantiomer into hexosylceramide, while the (S)-enantiomer was primarily found in ceramide. nih.gov This demonstrates that different enantiomers can be directed into distinct metabolic pathways, leading to different biological outcomes.
The stereospecificity of enzymes is a key factor in the differential activity of enantiomers. Fatty acid 2-hydroxylase, for instance, is stereospecific for the production of the (R)-enantiomer of 2-hydroxy fatty acids. nih.gov It is plausible that enzymes that metabolize this compound also exhibit stereoselectivity, leading to different rates of metabolism and different biological effects for the (R) and (S) enantiomers.
The concept of stereochemistry influencing biological activity is a fundamental principle in pharmacology and biochemistry. univie.ac.at The three-dimensional arrangement of atoms in a molecule determines how it fits into the binding site of a protein, be it an enzyme or a receptor. Even a subtle change in the spatial orientation of a functional group, such as the fluorine atom in this compound, can significantly alter the binding affinity and efficacy of the molecule.
While specific studies on the enantiomeric effects of this compound are not detailed in the provided search results, the principles established for other chiral fatty acids strongly suggest that the (R) and (S) enantiomers of this compound are likely to have distinct biological activities.
Computational and Quantum Mechanical Approaches to SAR Prediction and Validation
Computational and quantum mechanical methods are increasingly being used to predict and validate the structure-activity relationships (SAR) of fluorinated fatty acids. researchgate.net These approaches provide valuable insights into the molecular properties that govern their biological activity, complementing experimental studies.
Quantum mechanical calculations can be employed to explore the reactive properties of molecules. nih.gov For example, such calculations have been used to study the reactivity of the carbonyl moiety in fluorinated ketones, which are known enzyme inhibitors. nih.gov These theoretical studies can help to establish a relationship between the reactive properties of a substituted functional group and the inhibitory activity of the molecule. nih.gov
In silico modeling, including molecular dynamics (MD) and hybrid quantum mechanical/molecular mechanical (QM/MM) calculations, can be used to investigate the interactions between fluorinated fatty acids and their protein targets. researchgate.net For instance, MD and QM/MM studies have been used to understand how perfluorodecanoic acid can elicit the hydroxylation of small alkanes by cytochrome P450 BM3. researchgate.net These simulations can reveal how the fluorinated substrate fits into the enzyme's active site and influences the catalytic mechanism. researchgate.net
Furthermore, computational approaches have been successful in elucidating the structural and spectroscopic experimental data of free fatty acids. mdpi.com These methods can be used as a predictive tool in biotechnology to design functional free fatty acid aggregates with desired properties by tuning their interatomic interactions. mdpi.com
The use of computational chemistry to predict NMR parameters, such as chemical shifts, can also aid in the structural elucidation of complex molecules, including fluorinated compounds. researchgate.net By comparing theoretically calculated NMR parameters with experimental data, it is possible to confirm or reassign the structure of a molecule, which is crucial for understanding its SAR. researchgate.net
Interactive Data Table: Computational Approaches in SAR of Fluorinated Compounds
| Computational Method | Application | Key Insights |
| Quantum Mechanical Calculations | Exploring reactivity of fluorinated ketones. nih.gov | Establishes a link between reactive properties and inhibitory activity. nih.gov |
| Molecular Dynamics (MD) and QM/MM | Investigating enzyme-substrate interactions (e.g., P450 BM3). researchgate.net | Reveals how fluorinated substrates bind to and influence enzyme catalysis. researchgate.net |
| DFT Calculations | Elucidating structural and spectroscopic data of free fatty acids. mdpi.com | Can be used as a predictive tool for designing molecules with specific properties. mdpi.com |
| NMR Prediction using Quantum Chemical Methods | Structural elucidation of complex molecules. researchgate.net | Aids in confirming or reassigning molecular structures, which is fundamental to SAR. researchgate.net |
Advanced Analytical and Spectroscopic Methodologies for 2 Fluorodecanoic Acid Research
Chromatographic Separation and Identification Techniques
Chromatography is fundamental to isolating 2-fluorodecanoic acid from complex mixtures prior to its detection and quantification. The choice of technique depends on the sample matrix, required sensitivity, and the specific research question.
Gas chromatography (GC) is a well-established technique for separating volatile compounds. However, due to the low volatility of carboxylic acids like this compound, derivatization is a mandatory step to convert them into less polar and more volatile esters. d-nb.info This process not only facilitates volatilization but can also improve chromatographic behavior and detection sensitivity. d-nb.info
A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which converts the carboxylic acid into its pentafluorobenzyl (PFB) ester. nih.govnih.gov This derivative is highly electron-capturing, making it suitable for sensitive detection by an electron-capture detector (GC-ECD) or by mass spectrometry in negative chemical ionization (NCI) mode. d-nb.infonih.gov The mass spectrometer (MS) provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation patterns. nih.gov While LC-MS/MS is often preferred, GC-MS serves as a valuable complementary method for cross-checking results. d-nb.info
Table 1: Illustrative GC-MS Parameters for Carboxylic Acid Analysis (Post-Derivatization) This table represents typical conditions for the analysis of derivatized short-chain fatty acids, which can be adapted for this compound.
| Parameter | Setting | Purpose/Comment |
| Derivatization Agent | Pentafluorobenzyl Bromide (PFBBr) | Creates a volatile ester suitable for GC and enhances detector response. nih.gov |
| GC Column | DB-225ms or similar mid-polarity column | Provides separation of fatty acid derivatives. nih.gov |
| Injection Mode | Split/Splitless | Dependent on analyte concentration. |
| Carrier Gas | Helium | Inert gas to carry analytes through the column. shimadzu.com |
| Oven Program | Temperature gradient (e.g., 80°C to 240°C) | Ensures separation of compounds with different boiling points. shimadzu.com |
| MS Ionization Mode | Negative Chemical Ionization (NCI) or Electron Ionization (EI) | NCI offers high sensitivity for fluorinated compounds. d-nb.info |
| Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM mode increases sensitivity for target analyte quantification. nih.gov |
Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and assessing the purity of synthesized material. Nuclear Magnetic Resonance (NMR) is the most powerful of these techniques.
NMR spectroscopy provides direct information about the carbon skeleton and the chemical environment of specific nuclei within the molecule. bhu.ac.in For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural confirmation.
¹H NMR: Proton NMR provides information on the hydrogen atoms in the molecule. The proton on the same carbon as the fluorine atom (the α-proton) will appear as a characteristic doublet of triplets due to splitting by the adjacent fluorine atom and the CH₂ group. Protons on carbons adjacent to the carbonyl group or the fluorinated carbon are deshielded and appear at a higher chemical shift (downfield) compared to the other methylene (B1212753) protons in the alkyl chain. libretexts.org
¹³C NMR: Carbon NMR provides a signal for each unique carbon atom in the molecule. bhu.ac.in The carbon directly bonded to the fluorine atom (C-2) will show a large C-F coupling constant, appearing as a doublet. Its chemical shift will be significantly affected by the high electronegativity of the fluorine atom, typically appearing in the 90-95 ppm range. The carbonyl carbon (C-1) also shows a smaller C-F coupling and appears in the typical range for carboxylic acids (170-180 ppm). bhu.ac.insigmaaldrich.com
¹⁹F NMR: As fluorine has a spin of I=1/2 and a high natural abundance, ¹⁹F NMR is a highly sensitive and crucial technique for analyzing fluorinated compounds. scholaris.ca It provides a direct and unambiguous signal for the fluorine atom. In this compound, the spectrum would show a single primary signal, which would be split into a doublet of triplets by the adjacent α-proton and the two protons on the C-3 carbon. This splitting pattern is definitive proof of the fluorine's position at C-2. rsc.org
Table 2: Summary of Key NMR Spectroscopy Applications for this compound
| NMR Technique | Information Provided | Key Findings for this compound |
| ¹H NMR | Shows the environment and connectivity of protons. | Confirms the presence of the alkyl chain and the proton at the C-2 position through characteristic splitting by the fluorine atom. libretexts.org |
| ¹³C NMR | Provides a map of the carbon skeleton. | Unambiguously identifies the carbon attached to fluorine (C-2) due to its large C-F coupling constant and distinct chemical shift. bhu.ac.in |
| ¹⁹F NMR | Directly detects the fluorine atom and its environment. | Provides definitive evidence for the location of the fluorine atom at the C-2 position through its chemical shift and coupling to adjacent protons. scholaris.ca |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used for the structural elucidation and characterization of this compound. These methods provide insights into the functional groups present and the electronic transitions within the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for identifying the functional groups in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid and liquid states, which significantly influences the IR spectrum, most notably by broadening the O-H stretching band.
The key diagnostic IR absorption peaks for this compound are detailed below. The presence of a fluorine atom on the alpha-carbon can induce slight shifts in the absorption frequencies compared to its non-fluorinated analog, decanoic acid.
| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance | Notes |
| O-H Stretch | 3300 - 2500 | Strong, Very Broad | This broad envelope is highly characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. |
| C-H Stretch | 2960 - 2850 | Strong | Corresponds to the stretching vibrations of the methylene and methyl groups in the alkyl chain. |
| C=O Stretch | 1730 - 1700 | Strong, Sharp | The carbonyl stretch is a prominent and reliable indicator of the carboxylic acid group. Its position can be influenced by the electronegative fluorine atom. |
| C-O Stretch | 1320 - 1210 | Medium | Associated with the carbon-oxygen single bond of the carboxylic acid. |
| O-H Bend | 960 - 900 | Medium, Broad | This out-of-plane bend, or "wag," is another feature of the dimerized carboxylic acid structure. |
| C-F Stretch | 1100 - 1000 | Medium to Strong | The carbon-fluorine bond absorption is a key feature distinguishing this compound from decanoic acid. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light depends on the presence of chromophores, which are typically systems of conjugated double bonds.
For this compound, the primary chromophore is the carbonyl group (C=O) of the carboxylic acid function. However, the n→π* electronic transition of an isolated carbonyl group is weak and occurs at a wavelength around 200-210 nm, which is at the lower limit of detection for many standard spectrophotometers. The molecule lacks an extended system of conjugated double bonds, which would be required for absorption in the longer UV or visible regions of the spectrum.
Consequently, this compound is largely transparent in the standard UV-Vis range (220-800 nm). This technique is therefore not the primary method for structural identification. However, it can be valuable for quantitative analysis in pure solutions or for detecting the presence of conjugated impurities that would absorb at higher wavelengths.
Quantitative Analysis and Method Validation in Complex Research Matrices
The accurate quantification of this compound, particularly at trace levels in complex biological and environmental samples, requires highly sensitive and specific analytical methods. The "gold standard" for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Method validation is a critical component to ensure the reliability and reproducibility of the obtained data.
Quantitative Analysis using LC-MS/MS
LC-MS/MS provides exceptional selectivity and sensitivity for analyzing fluorinated compounds. The typical analytical workflow involves sample preparation to isolate the analyte from the matrix, chromatographic separation, and finally, detection and quantification by the mass spectrometer.
Sample Preparation : The choice of sample preparation technique is crucial for removing interferences and concentrating the analyte. For complex matrices like human serum or environmental water, solid-phase extraction (SPE) with weak anion-exchange (WAX) sorbents is commonly employed. Other techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have also been adapted for the extraction of perfluoroalkyl substances (PFAS) from biological samples. Care must be taken to avoid contamination from laboratory equipment, such as PTFE components, which can leach interfering compounds.
Chromatographic Separation : Reversed-phase liquid chromatography is typically used for separation. An ACQUITY BEH C18 column or equivalent is often chosen to separate this compound from other similar compounds based on its polarity.
Mass Spectrometric Detection : Detection is almost universally performed using a tandem mass spectrometer operating in negative ion mode with an electrospray ionization (ESI) source. Quantification is achieved using multiple reaction monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition, providing high specificity. The use of isotopically labeled internal standards, such as ¹³C-labeled analogs, is essential to compensate for matrix effects and variations in instrument response, thereby improving accuracy.
Method Validation
To ensure that the analytical method is fit for its intended purpose, a thorough validation is performed according to established guidelines, such as those from the Organization of Scientific Area Committees (OSAC) for Forensic Sciences. Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Coefficient of determination (R²) ≥ 0.99. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3. For PFAS, LODs can be < 0.1 ng/L. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | For PFAS in drinking water, required LOQs can be around 5 ng/L. |
| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations. | Recovery rates typically within 70–120%. |
| Precision | The degree of agreement among a series of measurements, expressed as relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day). | RSD ≤ 15-20%. |
| Recovery | The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. | Varies by matrix, but should be consistent and reproducible. |
| Matrix Effect | The influence of co-eluting, interfering substances from the sample matrix on the ionization of the analyte. | Assessed by comparing the response of an analyte in a post-extraction spiked sample to that in a pure solvent. |
| Stability | The chemical stability of the analyte in the sample matrix under specific storage conditions (e.g., room temperature, freeze/thaw cycles). | Analyte quantification should be within ±20% of the initial concentration. |
By rigorously validating these parameters, researchers can ensure that the quantitative data for this compound in complex matrices are accurate, reliable, and defensible.
Environmental Fate and Biogeochemical Cycling of 2 Fluorodecanoic Acid in Non Anthropogenic Systems
Microbial Degradation Pathways and Mechanisms
The microbial degradation of 2-fluorodecanoic acid is not extensively documented in scientific literature. However, based on its chemical structure and studies on analogous alpha-monofluoroalkanoic acids, a primary degradation pathway can be inferred. The presence of the fluorine atom on the second carbon atom is known to block β-oxidation, a fundamental process in fatty acid metabolism for many microorganisms .
The proposed mechanism involves the sequential cleavage of two-carbon units from the carboxylic acid end of the molecule. For this compound, this process is expected to proceed until the formation of a highly toxic intermediate, fluoroacetate (B1212596) . This metabolic pathway suggests that while the long alkyl chain may be shortened, the degradation results in the formation of a potent metabolic poison.
Further degradation hinges on the ability of microorganisms to cleave the exceptionally strong carbon-fluorine (C-F) bond asm.org. Specialized enzymes, such as haloacid dehalogenases found in various bacteria like Pseudomonas and Delftia acidovorans, are capable of hydrolyzing the C-F bond in fluoroacetate to produce glycolate (B3277807) and a fluoride (B91410) ion asm.orgmdpi.com. Therefore, the complete mineralization of this compound in the environment would likely depend on the presence of diverse microbial consortia possessing both β-oxidation capabilities and specific dehalogenase enzymes mdpi.com. Some research has indicated that for certain fluorinated carboxylic acids, the initial microbial attack is facilitated by the presence of C-H bonds at the α-carbon, a feature present in this compound acs.org.
The primary and most significant intermediate expected from the microbial degradation of this compound is fluoroacetate . This is a consequence of the β-oxidation pathway being halted by the alpha-fluorine substitution. Fluoroacetate is a well-known toxic compound. Should further degradation occur, the expected products from the action of fluoroacetate dehalogenase would be glycolate and inorganic fluoride fu-berlin.de. The complete degradation pathway would ultimately yield carbon dioxide, water, and fluoride ions, but the likelihood and rate of this complete mineralization in natural systems remain uncertain.
Persistence and Transformation in Environmental Compartments (e.g., soil, water)
The persistence of this compound in the environment is expected to be significant, though likely less extreme than that of perfluorinated acids. Its mobility and fate in soil and water are influenced by its properties as a carboxylic acid.
In Soil: As a fatty acid, this compound may adsorb to organic matter in soil and sediment, which could limit its mobility diva-portal.org. However, its solubility can be influenced by the pH of the surrounding environment. The potential for microbial degradation exists, but as discussed, it may be slow and lead to the formation of persistent and toxic intermediates.
In Water: In aquatic systems, this compound is likely to be present in its anionic form, which generally increases its mobility in water acs.orgcsic.es. Its persistence in water is a concern, as this facilitates long-range transport and potential contamination of water resources nih.gov. The stability of the C-F bond makes it resistant to simple hydrolysis under typical environmental conditions . Photochemical degradation is a possible, though likely slow, transformation pathway pops.int.
Comparative Environmental Behavior with Other Fluoroalkanoic Acids and Perfluorinated Substances
The environmental behavior of this compound is best understood by comparing it with other fluorinated acids, particularly other monofluorinated acids and the highly persistent perfluorinated substances (PFAS) like perfluorodecanoic acid (PFDA).
The key distinction lies in the degree and position of fluorination. In perfluorinated compounds like PFDA, all hydrogen atoms on the alkyl chain are replaced by fluorine atoms. This perfluorination creates a highly stable molecule that is extremely resistant to chemical and biological degradation, leading to very long environmental half-lives and a high potential for bioaccumulation pops.intnih.gov.
In contrast, this compound has only a single fluorine atom. While the C-F bond itself is very strong, the rest of the molecule is a hydrocarbon chain, making it structurally more similar to natural fatty acids . This allows it to enter metabolic pathways like β-oxidation, which is not possible for PFDA. However, this metabolic processing leads to the formation of toxic fluoroacetate, a risk not associated with the direct toxicity of PFDA itself .
Shorter-chain fluoroalkanoic acids, such as 2-fluorooctanoic acid, would be expected to follow a similar degradation pathway, also producing fluoroacetate. The length of the carbon chain primarily affects physical properties like solubility and partitioning behavior researchgate.net.
The table below provides a comparative overview of this compound and related compounds.
| Property | This compound | Perfluorodecanoic Acid (PFDA) |
| Formula | C₁₀H₁₉FO₂ | C₁₀HF₁₉O₂ |
| Fluorination | Monofluorinated (at C-2) | Perfluorinated |
| Primary Degradation Pathway | β-oxidation (inhibited) | Highly resistant to degradation pops.int |
| Key Intermediate | Fluoroacetate | Not applicable (persists in its original form) |
| Environmental Persistence | Persistent, but potentially biodegradable under specific conditions | Extremely persistent ("forever chemical") pops.intnih.gov |
| Primary Concern | Formation of toxic intermediate (fluoroacetate) and persistence | Extreme persistence, bioaccumulation, and toxicity nih.gov |
Emerging Research Directions and Future Outlook for 2 Fluorodecanoic Acid Studies
Development of 2-Fluorodecanoic Acid as a Specific Biochemical Tool or Probe
The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, make it an excellent candidate for creating specialized biochemical tools and probes. While research on this compound for these applications is still emerging, the principles have been established with other fluorinated molecules.
Research Findings:
The introduction of a fluorine atom into a fatty acid can subtly alter its biological activity, making it a valuable tool for studying metabolic pathways. For instance, fluorinated analogs can act as inhibitors or tracers in fatty acid metabolism. The fluorine atom can impact enzyme recognition and processing, providing insights into enzyme mechanisms.
Perfluorinated compounds have been utilized to create probes for noncovalent protein recognition and isolation. nih.gov These probes typically consist of a perfluorinated moiety linked to a bioactive group. This design allows for the selective extraction and identification of target proteins from complex biological mixtures. While not yet demonstrated with this compound, this approach suggests a potential avenue for its development as a biochemical probe.
Fluorescent probes are another area where fluorinated compounds have shown significant promise. nih.gov The development of small-molecule fluorescent probes targeting specific enzymes is a rapidly growing field. Although current research has not explicitly detailed the use of this compound in such probes, its lipophilic nature combined with the unique electronic properties of fluorine could be exploited in the design of novel probes for studying lipid-protein interactions or for imaging lipid metabolism in living cells.
Future Outlook:
Future research will likely focus on synthesizing derivatives of this compound that incorporate reporter groups, such as fluorescent tags or biotin, to facilitate their use as probes. These functionalized molecules could be employed to:
Map Lipid-Protein Interactions: Identify and characterize proteins that bind to decanoic acid and understand how the presence of fluorine at the 2-position influences these interactions.
Trace Metabolic Fates: Follow the uptake and metabolism of this compound within cells to elucidate the pathways of fatty acid transport and breakdown.
Develop Enzyme Inhibitors: Design specific inhibitors for enzymes involved in fatty acid metabolism by leveraging the altered reactivity conferred by the alpha-fluorine atom.
Integration into Synthetic Biology and Biocatalytic Systems
Synthetic biology offers powerful tools for the production of novel molecules and for engineering biological systems with new functionalities. The incorporation of fluorine into natural products is a key area of interest within this field. nih.gov
Research Findings:
The biological synthesis of organofluorine compounds is rare in nature, with only a handful of known biosynthetic pathways. nih.govnih.gov However, researchers are actively engineering metabolic pathways to produce fluorinated molecules. nih.govnih.gov This often involves providing a fluorinated precursor, such as fluoroacetate (B1212596), to a microbial host that has been engineered with the necessary enzymatic machinery to incorporate it into a larger molecule. nih.gov
For example, pathways involving polyketide synthase systems have been engineered to incorporate fluoroacetate into the polyketide backbone. nih.gov This demonstrates the feasibility of using biological systems to create complex fluorinated natural products. While these studies have not specifically used this compound as a building block, they lay the groundwork for its potential integration into biocatalytic systems.
Biocatalytic cascades are also being developed for the synthesis of complex molecules. These multi-enzyme systems can perform a series of reactions in a one-pot setup, offering an efficient and environmentally friendly alternative to traditional chemical synthesis. The use of enzymes in these cascades can allow for high selectivity and mild reaction conditions.
Future Outlook:
The integration of this compound into synthetic biology and biocatalytic systems is a promising area for future research. Key directions include:
Engineered Biosynthetic Pathways: Developing microbial strains that can either produce this compound de novo or utilize it as a precursor for the synthesis of more complex fluorinated molecules.
Novel Biocatalysts: Discovering or engineering enzymes that can act on this compound to perform specific chemical transformations, such as hydroxylation, oxidation, or elongation.
Production of Fluorinated Biopolymers: Exploring the use of this compound as a monomer for the biocatalytic production of fluorinated polyesters or other bioplastics with unique material properties.
Advancements in Microscale and High-Throughput Screening Methodologies for this compound
As the interest in this compound and other fluorinated compounds grows, there is a need for rapid and efficient methods to screen for their presence, biological activity, and potential applications.
Research Findings:
High-throughput screening (HTS) is a powerful tool for discovering new drugs and understanding the biological effects of small molecules. stanford.edustanford.edusbpdiscovery.org These systems utilize robotics and automated data analysis to test large libraries of compounds in a short amount of time. HTS can be used to identify compounds that modulate the activity of a specific enzyme or cellular pathway.
Recent advancements have focused on developing HTS methods for detecting poly- and perfluoroalkyl substances (PFAS) in various matrices. nih.gov For example, solid-phase microextraction (SPME) coupled with mass spectrometry has been used for the high-throughput screening of PFAS in water and biological samples. nih.gov These methods offer sensitive and rapid detection, which is crucial for environmental monitoring and toxicological studies.
While specific HTS methods for this compound have not been extensively reported, the existing methodologies for other fluorinated compounds provide a strong foundation for their development.
| Screening Method | Throughput | Sample Volume | Detection Limit | Application |
| SPME-MOI-MS | High (48 samples simultaneously) | 1.5 mL | 1-10 pg/mL | PFAS in drinking water |
| Bioluminescent Cyanobacterial Toxicity Test | Moderate | Low | Varies | Toxicity of PFAS mixtures |
Future Outlook:
The development of microscale and high-throughput screening methods for this compound will be essential for advancing its research. Future directions may include:
Development of Specific Biosensors: Creating biosensors that can selectively detect this compound in complex mixtures. These could be based on enzymes that specifically bind to or are inhibited by the compound.
Cell-Based Assays: Designing cell-based assays in microplate format to screen for the biological effects of this compound on various cellular processes, such as cell viability, gene expression, and lipid metabolism.
Miniaturized Analytical Platforms: Utilizing microfluidic devices for the rapid separation and detection of this compound and its metabolites from small sample volumes.
Theoretical and Computational Modeling of this compound Interactions and Reactivity
Theoretical and computational modeling provides a powerful means to investigate the properties of molecules and their interactions at an atomic level. These methods can complement experimental studies and provide insights that are difficult to obtain through experimentation alone.
Research Findings:
Computational studies have been used to investigate the thermal degradation of perfluoroalkyl ether carboxylic acids, providing insights into their reaction pathways and products. digitellinc.com Density functional theory (DFT) is a commonly used method for these types of studies.
Molecular simulations have also been employed to study the interactions of perfluorooctanoic acid (PFOA) with various materials, which is relevant for developing remediation technologies. These simulations can provide information about the binding energies and preferred binding sites of the molecule.
The interactions of fluorinated compounds with biological molecules have also been a subject of computational investigation. For example, theoretical studies have explored the nature of fluorine-fluorine interactions and their role in the solid-state structures of fluorinated compounds. researchgate.net These studies have shown that these interactions can be stabilizing and play a role in molecular recognition.
Future Outlook:
While specific computational studies on this compound are not yet prevalent, this is a promising area for future research. Key applications of theoretical and computational modeling for this compound include:
Predicting Physicochemical Properties: Using quantum chemical calculations to predict properties such as pKa, lipophilicity, and reactivity, which are important for understanding its biological behavior.
Modeling Protein-Ligand Interactions: Employing molecular docking and molecular dynamics simulations to study the interactions of this compound with enzymes and other proteins. This can help in the design of specific inhibitors or probes.
Understanding Membrane Interactions: Simulating the behavior of this compound within a lipid bilayer to understand how it partitions into cell membranes and affects their properties.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 2-fluorodecanoic acid in laboratory settings?
Synthesis of this compound typically involves fluorination of decanoic acid derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical to confirm fluorination at the C2 position, while mass spectrometry (MS) validates molecular weight and purity. Ensure experimental protocols are rigorously documented, including solvent choices, reaction temperatures, and purification steps (e.g., column chromatography). For reproducibility, reference established fluorination protocols for fatty acids and cross-validate spectral data with computational simulations (e.g., DFT calculations) .
Q. How can researchers detect and quantify trace levels of this compound in environmental matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting perfluorinated alkyl substances (PFAS), including this compound. Use a C18 column for separation and negative ionization mode for enhanced sensitivity. Calibrate with isotopically labeled internal standards (e.g., ¹³C-PFDA) to correct matrix effects. Method validation should include limits of detection (LOD < 0.1 ng/L), recovery rates (70–120%), and inter-laboratory comparisons to ensure accuracy. Contamination risks from labware (e.g., PTFE tubing) must be mitigated .
Q. What are the stability considerations for this compound under varying storage conditions?
this compound is stable under inert atmospheres (argon or nitrogen) at −20°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture, heat (>40°C), or strong acids/bases, which may hydrolyze the C-F bond. Stability testing via accelerated degradation studies (e.g., 72-hour exposure to UV light or pH extremes) is recommended for long-term storage protocols .
Advanced Research Questions
Q. How can contradictory data in toxicity studies of this compound be resolved?
Contradictions often arise from differences in experimental models (e.g., in vitro vs. in vivo), dosing regimes, or endpoint measurements. To address this:
- Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism).
- Use standardized OECD guidelines for toxicity testing (e.g., acute vs. chronic exposure).
- Perform sensitivity analyses to assess the impact of methodological variations (e.g., solvent choice in cell cultures). Peer review and interdisciplinary collaboration (e.g., toxicologists and analytical chemists) are critical to reconcile discrepancies .
Q. What pharmacokinetic modeling approaches are suitable for predicting the tissue distribution of this compound?
Physiologically based pharmacokinetic (PBPK) models can simulate absorption, distribution, metabolism, and excretion (ADME). Key parameters include:
- Partition coefficients (log P) to estimate lipid solubility.
- Binding affinity to serum proteins (e.g., albumin).
- Renal clearance rates derived from in vivo rodent studies.
Validate models using human biomonitoring data and adjust for interspecies differences. Open-source tools like GNU MCSim enhance reproducibility .
Q. What methodologies are used to assess the environmental persistence and bioaccumulation potential of this compound?
- Persistence : Measure half-life in soil/water via OECD 307/309 guidelines under aerobic/anaerobic conditions.
- Bioaccumulation : Use bioconcentration factors (BCF) in aquatic organisms (e.g., zebrafish) and trophic magnification factors (TMF) in food webs.
- Degradation Pathways : Identify metabolites via high-resolution mass spectrometry (HRMS) and compare with known PFAS degradation products (e.g., perfluorooctanoic acid). Computational tools like EPI Suite predict environmental fate but require experimental validation .
Notes
- Avoid citing non-peer-reviewed sources (e.g., commercial databases).
- For structural elucidation, cross-reference spectral libraries (e.g., NIST Chemistry WebBook).
- Experimental protocols must comply with institutional safety guidelines (e.g., handling fluorinated compounds in fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
